

mass spectrometry fragmentation of 4-**Iodo-1,2-dimethylbenzene**

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Compound of Interest

Compound Name: **4-Iodo-1,2-dimethylbenzene**

Cat. No.: **B1295298**

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of **4-Iodo-1,2-dimethylbenzene**

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of **4-Iodo-1,2-dimethylbenzene** (also known as 4-*iodo-o-xylene*). The document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular structure elucidation. It details the primary fragmentation pathways under electron ionization (EI), presents quantitative data in a structured format, and outlines a standard experimental protocol for analysis.

Overview of Fragmentation Behavior

Under electron ionization, **4-Iodo-1,2-dimethylbenzene** (C₈H₉I) undergoes predictable fragmentation primarily dictated by the weakest bonds within the molecule. The carbon-iodine bond is significantly weaker than the carbon-carbon and carbon-hydrogen bonds of the aromatic ring and methyl substituents. Consequently, the most prominent fragmentation pathway involves the cleavage of this C-I bond. Secondary fragmentation events, such as the loss of a methyl group from the molecular ion or subsequent fragmentation of the primary product ions, are also observed. The resulting mass spectrum serves as a distinct fingerprint for the identification of this compound.

Quantitative Fragmentation Data

The electron ionization mass spectrum of **4-Iodo-1,2-dimethylbenzene** is characterized by several key fragments. The data compiled from the NIST Mass Spectrometry Data Center provides a quantitative overview of the most significant ions observed.[\[1\]](#)

m/z	Proposed Ion Formula	Proposed Structure/Fragment Name	Relative Intensity (%)
232	$[\text{C}_8\text{H}_9\text{I}]^{\bullet+}$	Molecular Ion	65
217	$[\text{C}_7\text{H}_6\text{I}]^+$	$[\text{M} - \text{CH}_3]^+$	10
105	$[\text{C}_8\text{H}_9]^+$	$[\text{M} - \text{I}]^+$ (Dimethylphenyl cation)	100
103	$[\text{C}_8\text{H}_7]^+$	$[\text{M} - \text{I} - \text{H}_2]^+$	20
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion	15
77	$[\text{C}_6\text{H}_5]^+$	Phenyl ion	18

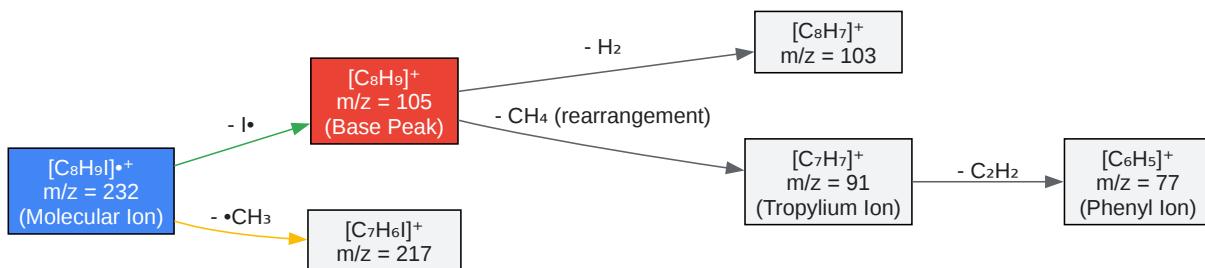
Fragmentation Pathways and Mechanisms

The fragmentation of **4-Iodo-1,2-dimethylbenzene** begins with the ionization of the molecule, forming the molecular ion $[\text{M}]^{\bullet+}$ at m/z 232. From this parent ion, several competing and sequential fragmentation pathways emerge.

- Primary Fragmentation: C-I Bond Cleavage The most favorable fragmentation route is the homolytic cleavage of the carbon-iodine bond, resulting in the loss of an iodine radical (I^{\bullet}). This process forms the highly stable dimethylphenyl cation ($[\text{C}_8\text{H}_9]^+$) at m/z 105. Due to the stability of this cation, it is observed as the base peak (100% relative intensity) in the spectrum.
- Alternative Primary Fragmentation: Benzylic C-C Cleavage A less probable primary fragmentation involves the loss of a methyl radical ($\bullet\text{CH}_3$) from the molecular ion. This benzylic cleavage leads to the formation of an iidotolyl cation ($[\text{C}_7\text{H}_6\text{I}]^+$) at m/z 217.

- Secondary Fragmentation Pathways The initial fragment ions can undergo further fragmentation. The dimethylphenyl cation (m/z 105) can lose a molecule of hydrogen (H_2) to form an ion at m/z 103. It can also undergo rearrangement and lose a methyl group to form the tropylium ion ($[C_7H_7]^+$) at m/z 91, a common and stable fragment in the mass spectra of alkylbenzenes.[2][3] The tropylium ion can subsequently lose acetylene (C_2H_2) to form the phenyl ion ($[C_6H_5]^+$) at m/z 77.

The logical flow of these fragmentation events is visualized in the diagram below.



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Caption: Proposed EI fragmentation pathway for **4-Iodo-1,2-dimethylbenzene**.

Experimental Protocol

The following section describes a typical experimental protocol for acquiring the mass spectrum of **4-Iodo-1,2-dimethylbenzene** using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. This method is standard for the analysis of volatile and semi-volatile organic compounds.

4.1. Instrumentation

- Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
- Ion Source: Electron Ionization (EI), standard 70 eV.

- Gas Chromatograph: Capillary GC system with a non-polar column (e.g., DB-5ms, HP-5ms, or equivalent).
- Injector: Split/Splitless injector.

4.2. Sample Preparation

- Prepare a stock solution of **4-Iodo-1,2-dimethylbenzene** at a concentration of 1 mg/mL in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
- Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for analysis.

4.3. GC-MS Parameters

- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1 ratio)
- Injection Volume: 1 µL
- Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 15 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.
- Transfer Line Temperature: 280 °C

4.4. Mass Spectrometer Parameters

- Ion Source Temperature: 230 °C
- Ionization Energy: 70 eV
- Mass Range: Scan from m/z 40 to 350.

- Scan Rate: 2-3 scans/second.
- Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

4.5. Data Acquisition and Processing

- Acquire the data using the instrument's control software.
- Identify the chromatographic peak corresponding to **4-Iodo-1,2-dimethylbenzene**.
- Extract the mass spectrum from the apex of the target peak.
- Perform background subtraction to obtain a clean mass spectrum.
- Analyze the spectrum to identify the molecular ion and major fragment ions, comparing them against a reference library such as the NIST database.[\[1\]](#)

The logical workflow for this experimental protocol is outlined below.

Sample Preparation

Prepare 1 mg/mL Stock Solution

Dilute to 1-10 μ g/mL

GC-MS Analysis

Inject 1 μ L into GC

Chromatographic Separation

El Ionization (70 eV)

Mass Analysis (Quadrupole/TOF)

Detection

Data Processing

Data Acquisition

Spectrum Extraction

Background Subtraction

Fragmentation Analysis

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Caption: Workflow for the GC-MS analysis of **4-Iodo-1,2-dimethylbenzene**.

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